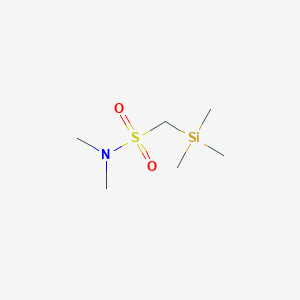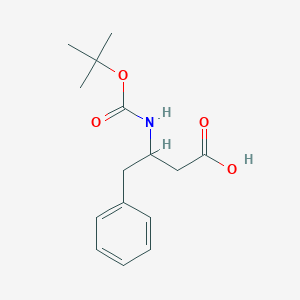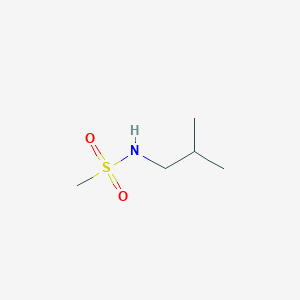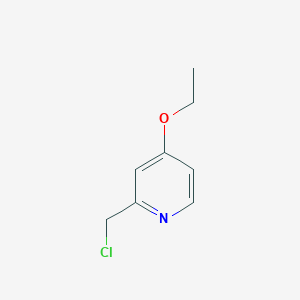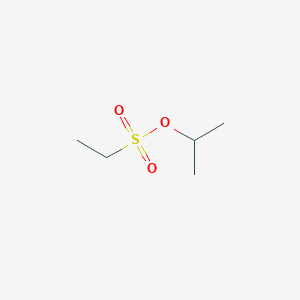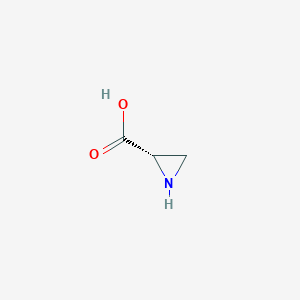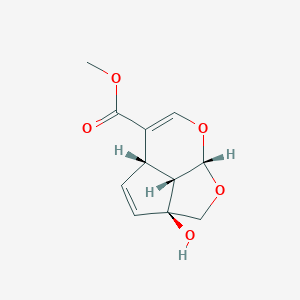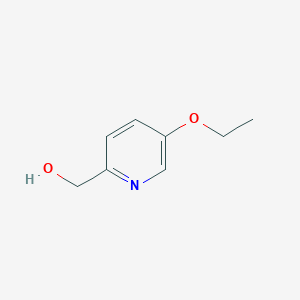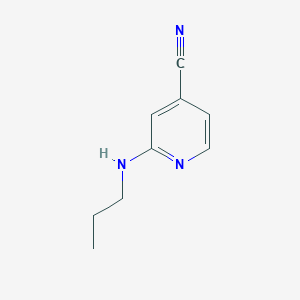
2-(Propylamino)isonicotinonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis in Coordination Polymers
2-(Propylamino)isonicotinonitrile has been utilized in the synthesis of coordination polymers. Research by Chen, Liu, and You (2002) involved synthesizing adducts of [Cd(SCN)2] and isonicotinonitrile, leading to the formation of compounds with a distorted octahedron coordination environment. These compounds crystallized into both linear chains and 3D framework materials, demonstrating the utility of isonicotinonitrile derivatives in forming complex structures (Chen, Liu, & You, 2002).
2. Anticancer Compound Synthesis
A significant application is in the synthesis of anticancer compounds. Mansour et al. (2021) detailed how 2-Aminonicotinonitrile derivatives reacted with various reagents to produce compounds like pyrimidines and thioureas. These synthesized compounds exhibited potential for use in cancer treatment, highlighting the versatility of isonicotinonitrile derivatives in pharmaceutical chemistry (Mansour et al., 2021).
3. Corrosion Inhibition
Research by Attar et al. (2021) investigated the use of 2-(Propylamino)isonicotinonitrile derivatives as corrosion inhibitors for carbon steel in sulfuric acid solutions. Their studies found that these compounds effectively inhibited corrosion, with the efficiency varying with temperature. This application demonstrates the potential of isonicotinonitrile derivatives in industrial settings, particularly in metal protection (Attar et al., 2021).
4. Allosteric Modifiers of Hemoglobin
2-(Propylamino)isonicotinonitrile derivatives have been explored for their ability to modify hemoglobin’s oxygen affinity. Research by Randad et al. (1991) involved synthesizing compounds that could potentially decrease the oxygen affinity of human hemoglobin A. Such compounds have potential applications in clinical settings, including treatment for conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
2-(propylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNUWNZUPWCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562489 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)isonicotinonitrile | |
CAS RN |
127680-76-6 | |
| Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



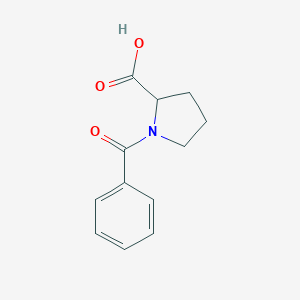
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)

